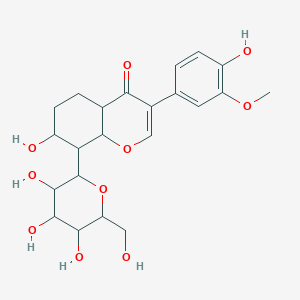
3`-Methoxy Puerarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Methoxypuerarin can be extracted from the roots of Pueraria lobata using ultrasonic power. The extraction process is optimized using the response surface optimization method. The best extraction parameters include specific conditions of ultrasonic power, extraction time, and solvent concentration .
Industrial Production Methods: The industrial production of 3’-Methoxypuerarin involves the extraction and isolation from kudzu root. The process includes repeated column chromatography to isolate the compound from other constituents. The purity of the obtained 3’-Methoxypuerarin can reach up to 98.36% .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxypuerarin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3’-Methoxypuerarin has a wide range of scientific research applications:
Mechanism of Action
3’-Methoxypuerarin exerts its effects through various molecular targets and pathways:
Neuroprotection: It protects hippocampal neurons against ischemia/reperfusion injury by inhibiting apoptosis.
Antioxidant Activity: The compound scavenges reactive oxygen species and inhibits oxidative stress.
Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines and inhibits the activity of cyclooxygenase-2.
Comparison with Similar Compounds
Puerarin: Another isoflavonoid glycoside found in kudzu root, known for its cardiovascular benefits.
Daidzein: An isoflavone with estrogen-like effects, commonly found in soy products.
Genistein: An isoflavone with antioxidant and anti-cancer properties.
Uniqueness of 3’-Methoxypuerarin: Compared to these similar compounds, 3’-Methoxypuerarin has higher liposolubility and better intracellular compartmentation, making it more effective in certain therapeutic applications . Its unique methoxy group at the 3’ position enhances its pharmacological activities, particularly in neuroprotection and antioxidant effects .
Properties
Molecular Formula |
C22H28O10 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2,4,6,8,10,13,15-16,18-25,27-29H,3,5,7H2,1H3 |
InChI Key |
YYZRQTALASYXMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3C4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
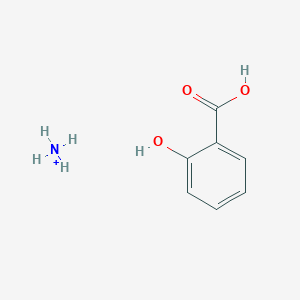
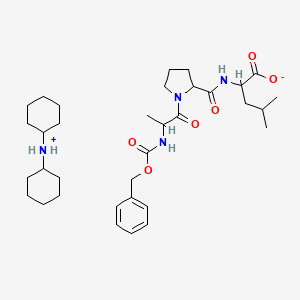
![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)


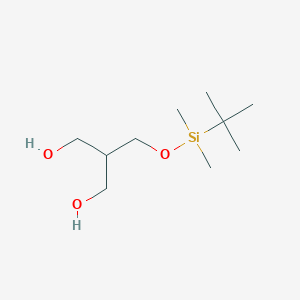
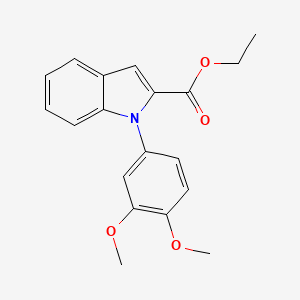
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)

![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
